Bis(tert-butylcarbonyloxy)iodobenzene

Catalog No.
S3317619
CAS No.
57357-20-7
M.F
C16H23IO4
M. Wt
406.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(tert-butylcarbonyloxy)iodobenzene

CAS Number

57357-20-7

Product Name

Bis(tert-butylcarbonyloxy)iodobenzene

IUPAC Name

[2,2-dimethylpropanoyloxy(phenyl)-λ3-iodanyl] 2,2-dimethylpropanoate

Molecular Formula

C16H23IO4

Molecular Weight

406.26 g/mol

InChI

InChI=1S/C16H23IO4/c1-15(2,3)13(18)20-17(12-10-8-7-9-11-12)21-14(19)16(4,5)6/h7-11H,1-6H3

InChI Key

DZKPLZUSZXYHFB-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)OI(C1=CC=CC=C1)OC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OI(C1=CC=CC=C1)OC(=O)C(C)(C)C

Bis(tert-butylcarbonyloxy)iodobenzene, also known as di-(tert-butylcarbonyloxyiodo)benzene or (Di-pivaloyloxy)iodobenzene, is a hypervalent iodine reagent finding applications in organic synthesis []. Its key property lies in the unique reactivity of the iodine atom due to the presence of the two tert-butylcarbonyloxy groups.

C-H Activation

One of the prominent applications of Bis(tert-butylcarbonyloxy)iodobenzene is in C-H activation reactions. This reagent can activate unreactive C-H bonds in organic molecules, enabling the introduction of functional groups at these positions [, ]. This ability is particularly valuable for the synthesis of complex molecules where traditional methods might be challenging.

For instance, studies have shown the effectiveness of Bis(tert-butylcarbonyloxy)iodobenzene in the arylation of C-H bonds in heterocycles and arenes. This allows for the creation of new carbon-carbon bonds in a controlled manner [].

Oxidation Reactions

Bis(tert-butylcarbonyloxy)iodobenzene can also function as an oxidant in organic reactions. The hypervalent iodine atom readily transfers oxygen to suitable substrates, promoting oxidation processes []. This property makes it a valuable tool for researchers studying various oxidation reactions.

Bis(tert-butylcarbonyloxy)iodobenzene is a hypervalent iodine compound characterized by its molecular formula C16H23IO4C_{16}H_{23}IO_4 and a molecular weight of approximately 406.26 g/mol. This compound is notable for its role as a versatile reagent in organic synthesis, particularly in reactions involving the introduction of functional groups into organic molecules. Its structure features a benzene ring substituted with two tert-butylcarbonyloxy groups and an iodine atom, which contributes to its reactivity and utility in various chemical transformations .

, primarily leveraging its hypervalent iodine center. Common reactions include:

  • Amination of C-H Bonds: This compound is used in conjunction with catalysts such as Rhodium(II) to facilitate the amination of C-H bonds, showcasing its utility in forming carbon-nitrogen bonds .
  • Diazidation and Oxyamination: It has been effectively employed in the diazidation of enamides when reacted with lithium azide, demonstrating its ability to introduce azide groups into organic substrates .
  • Cyclization Reactions: The compound can also mediate cyclization processes, particularly with unsaturated compounds, leading to the formation of complex cyclic structures .

Several methods exist for synthesizing bis(tert-butylcarbonyloxy)iodobenzene:

  • Direct Iodination: This method involves the iodination of benzene derivatives using iodine sources in the presence of tert-butylcarbonyloxy groups.
  • Reactions with Hypervalent Iodine Reagents: Utilizing other hypervalent iodine reagents can facilitate the introduction of the tert-butylcarbonyloxy moiety onto the aromatic ring.
  • Coupling Reactions: The compound can also be synthesized through coupling reactions involving pre-formed tert-butylcarbonyloxy derivatives and iodinated benzene substrates .

Bis(tert-butylcarbonyloxy)iodobenzene finds applications in various fields:

  • Organic Synthesis: It serves as an important reagent for introducing functional groups into organic molecules, aiding in the synthesis of complex organic compounds.
  • Medicinal Chemistry: Its potential role in drug development is being explored due to its ability to modify biological molecules.
  • Material Science: The compound may also have applications in developing new materials through polymerization processes.

Studies on the interactions of bis(tert-butylcarbonyloxy)iodobenzene with other reagents reveal its effectiveness as a mediator in various chemical transformations. For instance, it has shown promising results when combined with lithium azide for diazidation reactions, indicating its compatibility with azide chemistry . Further research is necessary to fully characterize its interactions and potential synergistic effects with other compounds.

Several compounds share structural or functional similarities with bis(tert-butylcarbonyloxy)iodobenzene. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
IodobenzeneSimple aromatic ring with iodineLacks additional functional groups
PhenyliodineContains a phenyl group and iodineLess steric hindrance than bis(tert-butylcarbonyloxy)iodobenzene
Bis(trifluoroacetoxy)iodobenzeneContains trifluoroacetoxy groupsMore reactive due to electron-withdrawing effects
1-Iodo-2-tert-butoxybenzeneIodine substituted on a tert-butoxybenzeneLess steric bulk compared to bis(tert-butylcarbonyloxy)iodobenzene

Bis(tert-butylcarbonyloxy)iodobenzene stands out due to its dual tert-butylcarbonyloxy substituents, which provide significant steric hindrance and influence its reactivity profile in synthetic applications. This unique combination enhances its utility as a reagent compared to simpler iodinated compounds.

XLogP3

5.6

Dates

Modify: 2023-08-19

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